molecular formula C22H13BrClN5O B2983825 (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one CAS No. 391889-83-1

(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one

Cat. No. B2983825
CAS RN: 391889-83-1
M. Wt: 478.73
InChI Key: NCAHLUQVAZAOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one, also known as BRD7-IN-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer research.

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic characterization of compounds related to (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one have been extensively explored. For instance, Siddappa and Mayana (2014) synthesized a Schiff base ligand and its metal complexes, demonstrating their structural characterization through various analytical techniques. This research underlines the compound's potential in forming stable metal complexes with possible applications in catalysis and material science (Siddappa & Mayana, 2014).

Biological Activities

Extensive studies have been conducted on the biological activities of quinazolinone derivatives. For example, Patel, Mistry, and Desai (2006) explored the synthesis of new quinazolinones, examining their antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2006). Furthermore, Mphahlele et al. (2018) synthesized indole-aminoquinazolines to evaluate their cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Mphahlele et al., 2018).

Anticancer and Antimicrobial Potential

The design and synthesis of quinoline-based triazoles by Parthasaradhi et al. (2015) for antimicrobial and antimalarial agents showcase the versatility of quinazolinone derivatives in combating various infectious diseases (Parthasaradhi et al., 2015). Additionally, the synthesis of heterocycles derived from quinazolinones for antifungal applications as discussed by Gomha and Abdel‐Aziz (2012) further amplifies the scope of these compounds in pharmaceutical research (Gomha & Abdel‐Aziz, 2012).

Antiviral Activities

Selvam et al. (2010) conducted a study on the synthesis of 2,3-disubstitutedquinazolin-4(3H)-ones, evaluating their in vitro antiviral activity. This research opens new avenues for the development of antiviral drugs based on quinazolinone derivatives, potentially against HIV and HSV viruses (Selvam et al., 2010).

properties

IUPAC Name

5-bromo-3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClN5O/c23-13-6-8-17-15(10-13)20(21(30)25-17)28-29-22-26-18-9-7-14(24)11-16(18)19(27-22)12-4-2-1-3-5-12/h1-11,25,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUYOHRHOWNGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=NC4=C(NC5=C4C=C(C=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one

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